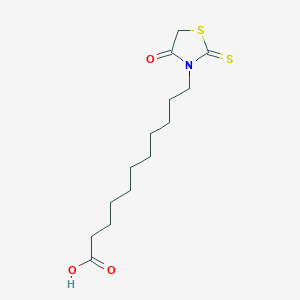

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . These include multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives, including “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid”, is characterized by a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . These strategies have been developed to create a variety of scaffolds to investigate a range of biological activities .Applications De Recherche Scientifique

Anticancer Therapeutics

Thiazolidin-4-one derivatives, which are present in the structure of the compound, have been the subject of extensive research and have shown significant anticancer activities . They have been used in the development of innovative anticancer agents due to the inadequate effectiveness of existing chemotherapy and its harmful effects .

Antimicrobial Activity

Thiazolidine motifs, which are part of the compound’s structure, have been found to exhibit diverse biological properties, including antimicrobial activity . The presence of sulfur in these motifs enhances their pharmacological properties .

Anti-inflammatory Agents

Thiazolidine derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Neuroprotective Agents

Thiazolidine derivatives have been found to exhibit neuroprotective activity . This suggests that they could be used in the treatment of neurodegenerative diseases.

Antioxidant Agents

Thiazolidine derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the treatment of conditions characterized by oxidative stress.

Anticonvulsant Agents

Some thiazolidin-4-one derivatives have been found to exhibit weak anticonvulsant activity . This suggests that they could potentially be used in the treatment of conditions characterized by seizures.

Mécanisme D'action

Target of Action

The primary target of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Inhibiting ALR2 can help manage complications of diabetes, such as cataracts, retinopathy, and neuropathy .

Mode of Action

The compound interacts with its target, ALR2, by binding to the enzyme’s active site. Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding . This binding inhibits the enzyme’s activity, thereby disrupting the conversion of glucose to sorbitol in the polyol pathway .

Biochemical Pathways

The inhibition of ALR2 affects the polyol pathway . Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. In hyperglycemic conditions, such as in individuals with diabetes, the activity of this pathway increases, leading to an accumulation of sorbitol, which can cause osmotic damage and oxidative stress .

Pharmacokinetics

The compound’s lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, has been studied . Lipophilic compounds generally have better absorption and can cross biological membranes more easily. Future studies should focus on the compound’s ADME properties to fully understand its bioavailability.

Result of Action

The inhibition of ALR2 by 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can help manage hyperglycemia-induced complications. By disrupting the polyol pathway, the compound prevents the accumulation of sorbitol, thereby potentially mitigating osmotic damage and oxidative stress .

Action Environment

The action of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is influenced by the biochemical environment. For instance, the compound’s efficacy in inhibiting ALR2 may be enhanced in a hyperglycemic environment due to the increased activity of the polyol pathway

Orientations Futures

The thiazolidin-4-one scaffold, to which “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid” belongs, has been identified as a promising area for the development of new therapeutic agents . Future research may focus on further exploration of these heterocyclic compounds as possible anticancer agents .

Propriétés

IUPAC Name |

11-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c16-12-11-20-14(19)15(12)10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCNAENFVLXBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)